m-PEG12-Thiol

Overview

Description

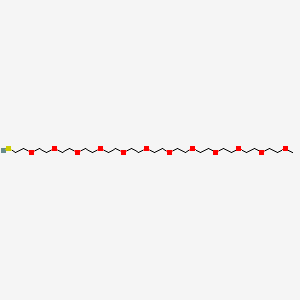

m-PEG12-Thiol: is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is a PEG-based linker with a thiol (—SH) functional group at one end and a methoxy group (—OCH3) at the other end. The compound is composed of twelve ethylene glycol units, making it a versatile and hydrophilic molecule. This compound is widely used in various scientific and industrial applications due to its unique properties, such as water solubility, biocompatibility, and ability to form stable bonds with other molecules .

Mechanism of Action

Target of Action

m-PEG12-Thiol, also known as mPEG12-SH, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and specific target proteins . These targets play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

This compound operates by connecting two different ligands; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins. The compound’s interaction with this pathway leads to the selective degradation of target proteins .

Pharmacokinetics

This property can enhance the solubility of the compound, potentially improving its bioavailability .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins within cells . This can lead to various molecular and cellular effects depending on the specific proteins targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s hydrophilic nature can affect its solubility and stability in different environments . Additionally, the compound’s ability to form a C-S covalent bond with maleimide, OPSS, vinylsulfone, and S-Metal bond on the surfaces of transition metals, such as gold and silver, suggests that its action can be influenced by the presence of these elements .

Biochemical Analysis

Biochemical Properties

m-PEG12-Thiol is a biologically inert, non-immunogenic chemical . It confers greater water solubility to proteins, labeling tags, and crosslinkers with which it is incorporated as a constituent chemical group . The biochemical properties of this compound make it an ideal linker for PROTACs, enabling the selective degradation of target proteins .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the formation of PROTACs . By linking two essential ligands, this compound enables the selective degradation of target proteins within cells . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This compound, as a part of the PROTAC molecule, facilitates this process by linking the ligand for the target protein to the ligand for the E3 ligase .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the stability of the PROTACs it forms . As a part of these PROTACs, this compound contributes to their overall stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models would be dependent on the specific PROTAC it is a part of . Different PROTACs may have different dosage effects, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

As a linker in PROTACs, this compound is involved in the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be facilitated by its incorporation into PROTACs . These PROTACs can be transported within cells and tissues, enabling the selective degradation of target proteins in specific locations .

Subcellular Localization

The subcellular localization of this compound would be determined by the specific PROTAC it is a part of . Different PROTACs may target different proteins, leading to different subcellular localizations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG12-Thiol typically involves the following steps:

Polymerization of Ethylene Glycol: The process begins with the polymerization of ethylene glycol to form polyethylene glycol with a specific molecular weight.

Functionalization: The terminal hydroxyl groups of polyethylene glycol are then functionalized to introduce the thiol group at one end and the methoxy group at the other end. .

Industrial Production Methods: Industrial production of this compound involves large-scale polymerization and functionalization processes. The reaction conditions are carefully controlled to ensure the desired molecular weight and functional group placement. The final product is purified using techniques such as chromatography and precipitation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: m-PEG12-Thiol can undergo oxidation reactions where the thiol group is converted to a disulfide bond (—S—S—) or sulfonic acid (—SO3H).

Reduction: The disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents.

Substitution: The thiol group can participate in nucleophilic substitution reactions with electrophiles, forming stable thioether bonds

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

Substitution: Maleimides, haloacetyls, and pyridyl disulfides

Major Products:

Disulfides: Formed during oxidation reactions.

Thioethers: Formed during substitution reactions with electrophiles

Scientific Research Applications

Chemistry:

Bioconjugation: m-PEG12-Thiol is used to attach biomolecules to surfaces or other molecules, enhancing their solubility and stability.

Crosslinking: It serves as a crosslinker in the formation of hydrogels and other polymeric networks

Biology:

Protein Modification: The compound is used to modify proteins, improving their pharmacokinetics and reducing immunogenicity.

Cell Surface Modification: It is employed to modify cell surfaces for various biomedical applications

Medicine:

Drug Delivery: this compound is used in drug delivery systems to improve the solubility and stability of therapeutic agents.

PROTACs: It acts as a linker in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation

Industry:

Surface Coating: The compound is used in surface coatings to impart hydrophilicity and reduce non-specific binding.

Nanoparticle Functionalization: It is employed to functionalize nanoparticles for various industrial applications

Comparison with Similar Compounds

m-PEG12-Maleimide: Similar to m-PEG12-Thiol but with a maleimide group instead of a thiol group. It is used for bioconjugation with amines.

m-PEG12-NHS Ester: Contains an N-hydroxysuccinimide (NHS) ester group, used for conjugation with primary amines.

m-PEG12-Azide: Contains an azide group, used for click chemistry reactions

Uniqueness: this compound is unique due to its thiol group, which provides specific reactivity towards electrophiles and metal surfaces. This makes it particularly useful in applications requiring stable thioether bonds and surface modifications .

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H52O12S/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38/h38H,2-25H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDXXEVQFMVAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52O12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134874-49-0 | |

| Record name | m-PEG12-Thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2839445.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2839446.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(o-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2839447.png)

![N-pentyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2839450.png)

![2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole](/img/structure/B2839454.png)

![ethyl 2-{9-benzyl-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate](/img/structure/B2839459.png)